2-Chloro-5-phenoxypyrimidine
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Organic and Medicinal Chemistry
Pyrimidine derivatives represent a cornerstone of heterocyclic chemistry, demonstrating immense significance in both biological systems and therapeutic applications. nih.govgsconlinepress.com The pyrimidine ring is a fundamental component of nucleic acids, forming the structural basis for the nucleobases thymine, cytosine, and uracil (B121893) in DNA and RNA. gsconlinepress.comscispace.com This inherent biological role has made the pyrimidine scaffold a central focus in medicinal chemistry. nih.gov
The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. gsconlinepress.com Consequently, pyrimidine derivatives are integral to the development of drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral therapies. gsconlinepress.comgsconlinepress.comscispace.com The ability of the pyrimidine nucleus to serve as a scaffold for various biological targets underscores its enduring importance in the quest for novel therapeutic agents. gsconlinepress.comekb.eg
Strategic Importance of Phenoxypyrimidine Scaffolds in Chemical Synthesis
The incorporation of a phenoxy group into a pyrimidine core creates a phenoxypyrimidine scaffold, a structure recognized as a "privileged" moiety in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus offering a rich starting point for drug discovery. nih.gov The phenoxy group can significantly influence the molecule's pharmacokinetic profile and its interaction with target proteins. nih.gov
Research has highlighted the importance of the phenoxypyrimidine scaffold in the design of various enzyme inhibitors. nih.govresearchgate.net For instance, these scaffolds have been instrumental in developing inhibitors for targets such as p38 MAP kinase, which is implicated in inflammatory diseases, and Colony-Stimulating Factor 1 Receptor (CSF1R), a target in cancer therapy. nih.govresearchgate.net Furthermore, derivatives of 4-phenoxypyrimidine (B1625929) have been investigated as potent TGR5 agonists, showing potential for the treatment of diabetes by stimulating glucagon-like peptide-1 (GLP-1) secretion. acs.org The synthesis of these scaffolds often involves nucleophilic substitution reactions to introduce the phenoxy group onto the pyrimidine ring. researchgate.net
Current Research Trajectories for 2-Chloro-5-phenoxypyrimidine
Current research interest in this compound, identified by its CAS number 83774-11-2, is primarily focused on its utility as a chemical intermediate. chemsrc.comscribd.combldpharm.com The presence of a reactive chlorine atom on the pyrimidine ring allows for a variety of chemical transformations, particularly nucleophilic substitution reactions. This makes the compound a valuable building block for the synthesis of more elaborate phenoxypyrimidine derivatives.
While direct therapeutic applications of this compound itself are not the primary focus, its role in synthetic chemistry is significant. Researchers are exploring its use in creating libraries of novel compounds to be screened for various biological activities. The research trajectory for this compound is therefore intrinsically linked to the broader goals of discovering new drugs based on the phenoxypyrimidine scaffold, targeting areas such as cancer, inflammatory conditions, and metabolic disorders. ekb.egresearchgate.netacs.org
Chemical Data for this compound
| Property | Value |
| CAS Number | 83774-11-2 |
| Molecular Formula | C10H7ClN2O |
| Synonyms | 2-Chloro-5-phenoxy-pyrimidine |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-12-6-9(7-13-10)14-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNZLJLRFMEJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical and Spectroscopic Characterization Methodologies in 2 Chloro 5 Phenoxypyrimidine Research
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 2-Chloro-5-phenoxypyrimidine, confirming the connectivity between the pyrimidine (B1678525) and phenoxy rings.
In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide unambiguous evidence for the arrangement of atoms. The protons on the pyrimidine ring are expected to appear as distinct signals from those on the phenoxy group. For pyrimidine derivatives, the conformation can be significantly influenced by the nature and position of substituents. nih.gov Analysis of proton-proton coupling constants can help in describing the conformation of the sugar ring in related nucleoside structures. nih.gov Similarly, advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, solidifying the structural assignment. The relative orientation of the phenoxy group with respect to the pyrimidine ring can be inferred from through-space interactions observed in NOESY experiments. nih.govresearchgate.netnih.gov
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule, confirming the total carbon count and the electronic environment of each carbon. The chemical shifts are indicative of the hybridization and the nature of attached atoms (e.g., carbons bonded to nitrogen, oxygen, or chlorine).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar chemical environments.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| H4/H6 (Pyrimidine) | ¹H | 8.5 - 8.7 | Singlet |
| H2'/H6' (Phenoxy) | ¹H | 7.1 - 7.3 | Doublet |
| H3'/H5' (Phenoxy) | ¹H | 7.3 - 7.5 | Triplet |
| H4' (Phenoxy) | ¹H | 7.0 - 7.2 | Triplet |
| C2 (Pyrimidine) | ¹³C | 160 - 162 | - |
| C4/C6 (Pyrimidine) | ¹³C | 157 - 159 | - |
| C5 (Pyrimidine) | ¹³C | 145 - 147 | - |
| C1' (Phenoxy) | ¹³C | 155 - 157 | - |
| C2'/C6' (Phenoxy) | ¹³C | 120 - 122 | - |
| C3'/C5' (Phenoxy) | ¹³C | 129 - 131 | - |
| C4' (Phenoxy) | ¹³C | 124 - 126 | - |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves to identify the functional groups within a molecule by measuring the vibrations of its bonds. nih.gov These techniques provide a unique "fingerprint" for this compound, which can be used for identification and quality control. researchgate.net
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting polar bonds. Key vibrational modes for this compound would include the C-O-C stretching of the ether linkage, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, C-H aromatic stretching, and the characteristic C-Cl stretching frequency. mdpi.com
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and provides complementary information to FT-IR. researchgate.net It is effective for observing the vibrations of the aromatic rings and the C-Cl bond. Comparing the experimental FT-IR and Raman spectra with values calculated using computational methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. iosrjournals.org
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified bond types.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | FT-IR, Raman | 3050 - 3150 |
| C=N Stretch (Pyrimidine) | FT-IR, Raman | 1550 - 1650 |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 |
| C-O-C Asymmetric Stretch (Ether) | FT-IR | 1200 - 1270 |
| C-O-C Symmetric Stretch (Ether) | Raman | 1020 - 1080 |
| C-Cl Stretch | FT-IR, Raman | 650 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) measurement. For this compound, HRMS can confirm the molecular formula (C₁₀H₇ClN₂O) with high precision, typically within a few parts per million (ppm).
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak will appear as a doublet, with the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in an approximate intensity ratio of 3:1. miamioh.edu
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. sapub.org This analysis provides further structural confirmation by identifying characteristic neutral losses and fragment ions. nih.gov For this compound, common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the loss of a phenoxy radical (•OC₆H₅) or a phenol (B47542) molecule (HOC₆H₅), and the loss of the chlorine atom. miamioh.edu
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Description |
| [M]⁺ | C₁₀H₇³⁵ClN₂O | 206.0247 | Molecular Ion |
| [M+2]⁺ | C₁₀H₇³⁷ClN₂O | 208.0217 | Isotope Peak |
| [M-Cl]⁺ | C₁₀H₇N₂O | 171.0558 | Loss of Chlorine |
| [M-C₆H₅O]⁺ | C₄H₂ClN₂ | 112.9906 | Loss of Phenoxy Radical |
| [C₆H₅O]⁺ | C₆H₅O | 93.0340 | Phenoxy Cation |
While this compound is generally amenable to standard ionization techniques in mass spectrometry, chemical derivatization can be a valuable strategy in certain analytical contexts. nih.gov Derivatization involves reacting the target analyte with a reagent to form a new molecule with improved analytical properties, such as increased ionization efficiency, enhanced sensitivity, or better chromatographic behavior. nih.gov
This approach is particularly useful in complex matrices or when analyzing metabolites of the parent compound that may possess functional groups (e.g., hydroxyl or amine groups) that are less responsive to mass spectrometric detection. For instance, if a hydroxylated metabolite of this compound were being studied, derivatizing the hydroxyl group with a reagent like benzoyl chloride could significantly improve its detection limits in liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov The choice of derivatization reagent is tailored to the specific functional groups present in the target molecule and the analytical goals.
X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation in the crystal lattice. mdpi.com
Table 4: Illustrative Crystallographic Data for a Heterocyclic Compound Data presented are hypothetical examples of parameters obtained from an XRD study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 12.34 |
| c (Å) | 9.78 |
| β (°) | 105.2 |
| Volume (ų) | 990.1 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is widely used for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from starting materials and by-products. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. patsnap.com
Gas chromatography is suitable for volatile and thermally stable compounds and can be a powerful tool for detecting regioisomeric impurities that may be difficult to separate by other means. longdom.org The choice between HPLC and GC depends on the physical properties of the compound and the specific impurities that need to be monitored. researchgate.net
Table 5: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Expected) | ~8.5 min |
| Purity (Example) | 99.5% (by area normalization) |
High-Performance Liquid Chromatography (HPLC)
The development of a robust HPLC method for this compound is critical for monitoring reaction progress, assessing purity, and ensuring the quality of the final product. While specific, validated methods for this exact compound are not extensively published, the analytical approach can be constructed based on the chromatographic behavior of structurally similar pyrimidine and phenoxy compounds.
Research into the HPLC analysis of pyrimidine derivatives generally indicates that C18 columns are highly effective for achieving adequate separation. The choice of a C18 stationary phase is due to its hydrophobic nature, which provides strong retention for non-polar to moderately polar compounds like this compound.
The mobile phase composition is a critical parameter that is optimized to achieve the best resolution and peak shape. A typical mobile phase for such analyses involves a mixture of an aqueous component, often buffered, and an organic modifier. For this compound, a gradient elution with acetonitrile and water is a common starting point. The gradient allows for the effective elution of the target compound while also separating it from potential impurities that may have different polarities.
Detection is most commonly performed using a UV-Vis detector. The aromatic nature of the phenoxy group and the pyrimidine ring in this compound suggests strong absorbance in the UV region, typically around 254 nm. This wavelength provides good sensitivity for the analyte.
The flow rate is generally maintained around 1.0 mL/min to ensure optimal separation efficiency without generating excessive backpressure. The column temperature is another parameter that can be controlled to fine-tune the separation, with ambient or slightly elevated temperatures often being sufficient.
Based on these principles, a hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound has been developed and is presented in the following data tables. These tables provide a comprehensive overview of the chromatographic conditions and the expected performance parameters.
Table 1: HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Q & A
Q. What are the standard methods for synthesizing and characterizing 2-chloro-5-phenoxypyrimidine in academic research?
Synthesis typically involves nucleophilic aromatic substitution, where phenoxide groups replace leaving groups (e.g., chlorine) on pyrimidine cores. Characterization employs / NMR to confirm substitution patterns, IR spectroscopy for functional group analysis, and X-ray crystallography for structural validation. For example, analogous 6-chloro-2-aryl-imidazopyridine derivatives were characterized using these methods to confirm regioselectivity and bonding .
Q. How can researchers assess the reactivity of this compound in functionalization reactions?
Reactivity is evaluated through systematic substitution studies under varying conditions (e.g., solvent polarity, temperature). Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is common for introducing aryl/heteroaryl groups. Comparative analysis of leaving group efficiency (chlorine vs. other halides) using kinetic studies or computational modeling (e.g., Fukui indices) can further elucidate reactivity trends .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties of this compound derivatives?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer behavior. Ab initio methods like MP2 validate electron correlation effects. For instance, DFT studies on analogous chlorinated pyrimidines revealed substituent-dependent electronic delocalization patterns critical for drug-receptor interactions .
Q. How should researchers design experiments to resolve contradictory bioactivity data in this compound derivatives?
Contradictions may arise from assay variability or compound stability. Implement orthogonal assays (e.g., antiglycation + antioxidant + enzyme inhibition) to cross-validate results. Include stability studies (e.g., HPLC monitoring under physiological conditions) and control for metabolic interference. Docking simulations (AutoDock Vina) paired with molecular dynamics (GROMACS) can reconcile discrepancies by linking activity to binding mode persistence .
Q. What are the best practices for handling and disposing of this compound in laboratory settings?
Use PPE (gloves, goggles, fume hood) to prevent inhalation/skin contact. Store waste in labeled, chemically resistant containers segregated by hazard class (e.g., halogenated organics). Collaborate with certified waste management firms for incineration or neutralization. Document disposal protocols per institutional EH&S guidelines, as outlined for structurally similar chloropyrimidines .
Q. Methodological Emphasis
- Synthesis & Characterization : Prioritize multi-spectroscopic validation (NMR, IR, XRD) to confirm structural integrity .
- Computational Modeling : Combine DFT with docking to bridge electronic properties and bioactivity .
- Safety Protocols : Adopt institutional EH&S guidelines and waste segregation practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
